molecular formula C12H14N2O B13108890 2-(5-Methyl-1h-indol-1-yl)propanamide

2-(5-Methyl-1h-indol-1-yl)propanamide

Cat. No.: B13108890
M. Wt: 202.25 g/mol
InChI Key: RXKYKZKQKLPOQQ-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-indol-1-yl)propanamide is a synthetic indole derivative characterized by a propanamide backbone substituted at the 1-position of a 5-methylindole scaffold.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(5-methylindol-1-yl)propanamide

InChI

InChI=1S/C12H14N2O/c1-8-3-4-11-10(7-8)5-6-14(11)9(2)12(13)15/h3-7,9H,1-2H3,(H2,13,15)

InChI Key

RXKYKZKQKLPOQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)C(C)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1h-indol-1-yl)propanamide typically involves the reaction of 5-methylindole with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1h-indol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methyl-1h-indol-1-yl)propanamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1h-indol-1-yl)propanamide involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

Indole Substitution Position
  • 1-Position vs. 3-Position: Target Compound: The 1-position substitution (5-methyl-1H-indol-1-yl) creates a distinct steric and electronic environment compared to 3-substituted indoles. For example, N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide features a 3-substituted indole linked to a naproxen-derived moiety.
Functional Group Variations
  • Aromatic vs. Sulfonamide Derivatives: 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)propanamide includes a sulfonamide group, which increases acidity and solubility compared to the target compound’s simpler amide structure .

Physicochemical Properties

Hydrogen Bonding and Crystal Packing
  • The target compound’s 5-methyl group may disrupt N–H···O hydrogen bonding observed in analogs like 1-(5-methyl-1H-indol-6-yl)ethan-1-one , where acetyl groups participate in intermolecular interactions. In contrast, compounds with tertiary amines (e.g., gramine derivatives ) exhibit N–H···N bonding, altering solubility and melting points.
Lipophilicity and Bioavailability
  • The 5-methyl substitution likely increases logP compared to polar derivatives like (S)-N-(1,3-dioxoisoindolin-2-yl)-2-(2-hydroxyacetamido)-3-(1H-indol-3-yl)propanamide , which contains hydrophilic phthalimide and hydroxyacetamido groups. This difference may influence blood-brain barrier permeability .
Enzyme Inhibition
  • Sulfonamide-containing analogs show promise as HDAC or COX inhibitors due to their electronegative substituents. The target compound’s simpler structure may prioritize selectivity over broad-spectrum activity .

Comparative Data Table

Compound Name Key Substituents Biological Target logP (Predicted) Notable Properties Reference
2-(5-Methyl-1H-indol-1-yl)propanamide 5-methylindole-1-yl, propanamide Neurological receptors ~2.5 High lipophilicity, metabolic stability
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-indolyl, naproxen moiety COX/5-HT receptors ~3.0 Dual anti-inflammatory/CNS activity
3-(5-Methoxy-3-methylindol-2-yl)-N-sulfonamidepropanamide Sulfonamide, 5-methoxy HDAC/COX ~1.8 Enhanced solubility, enzyme inhibition
(S)-Phthalimide-indole-propanamide Phthalimide, hydroxyacetamido HDAC8 ~1.2 Polar, crystallizes via H-bonding

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